molecular formula C24H21F3N2O2 B7551144 N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B7551144
M. Wt: 426.4 g/mol
InChI Key: NBYMVVWVXGLHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 is a highly selective inhibitor of N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which is a key component of the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. TAK-659 binds to the ATP-binding site of N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide and prevents its activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cell lymphoma cells both in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated anti-tumor activity in a variety of B-cell lymphoma models, including diffuse large B-cell lymphoma, follicular lymphoma, and mantle cell lymphoma. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high selectivity for N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Therefore, caution should be exercised when co-administering TAK-659 with other drugs that are metabolized by these enzymes.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 for the treatment of autoimmune diseases, as N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide is also involved in the signaling pathways of immune cells. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide may lead to the discovery of more potent and effective anti-cancer agents.

Synthesis Methods

The synthesis of TAK-659 was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthesis involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-[1-(3-acetamidophenyl)ethyl]amine in the presence of a base, followed by a coupling reaction with 4-(dimethylamino)pyridine and benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. Preclinical studies have demonstrated that TAK-659 inhibits N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

properties

IUPAC Name

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O2/c1-15(18-6-5-7-20(14-18)29-16(2)30)28-23(31)22-9-4-3-8-21(22)17-10-12-19(13-11-17)24(25,26)27/h3-15H,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYMVVWVXGLHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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